molecular formula C25H23BrN2O4 B13126596 1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione CAS No. 89868-55-3

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione

Cat. No.: B13126596
CAS No.: 89868-55-3
M. Wt: 495.4 g/mol
InChI Key: WRJXZRQECDUOPU-UHFFFAOYSA-N
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Description

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the anthracene family, which is known for its aromatic properties and applications in various fields such as organic electronics, dyes, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivativesThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different properties and applications depending on the introduced functional groups .

Scientific Research Applications

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials

Mechanism of Action

The mechanism of action of 1,4-diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2-bromoanthracene-9,10-dione
  • 1,4-Diamino-2-chloro-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
  • 1,4-Diamino-2-bromo-3-(4-(methoxy)phenoxy)anthracene-9,10-dione

Uniqueness

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxyphenoxy group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility, stability, and potential biological activities compared to similar compounds .

Properties

CAS No.

89868-55-3

Molecular Formula

C25H23BrN2O4

Molecular Weight

495.4 g/mol

IUPAC Name

1,4-diamino-2-bromo-3-(4-pentoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C25H23BrN2O4/c1-2-3-6-13-31-14-9-11-15(12-10-14)32-25-20(26)21(27)18-19(22(25)28)24(30)17-8-5-4-7-16(17)23(18)29/h4-5,7-12H,2-3,6,13,27-28H2,1H3

InChI Key

WRJXZRQECDUOPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2Br)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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